(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide
Description
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon and dual N-substituents: an ethyl group and a 4-nitrobenzyl moiety. The compound’s structure integrates a propanamide backbone (CH2CH(NH2)CONR1R2), where R1 = ethyl (C2H5) and R2 = 4-nitrobenzyl (C6H4(NO2)CH2). The nitro group at the para position of the benzyl ring introduces strong electron-withdrawing effects, which may enhance stability and influence interactions in biological or catalytic systems.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZGVUKHADZOL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide Coupling Approaches
The core structure of (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide is frequently assembled via peptide coupling reactions. A representative method involves reacting (S)-2-aminopropanoic acid derivatives with N-ethyl-N-(4-nitrobenzyl)amine precursors. For instance, 2-bromoacetamide has been employed as an acylating agent in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, achieving 76% yield for intermediate amidation. Critical parameters include:
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Solvent selection : THF or dichloromethane (DCM) for improved solubility of hydrophobic intermediates.
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Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion.
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Temperature : Reactions proceed efficiently at room temperature (20–25°C) over 24 hours.
Table 1 summarizes optimized conditions for amide bond formation:
Reductive Amination Strategies
Reductive amination serves as a key step for introducing the N-ethyl-N-(4-nitrobenzyl) moiety. Cyclohexanecarbaldehyde has been utilized in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), yielding 64% of the tertiary amine intermediate. Stereochemical integrity is maintained by conducting reactions at 0°C and using aprotic solvents.
Enzymatic Synthesis for Stereochemical Control
EDDS Lyase-Catalyzed Hydroamination
A chemoenzymatic route leveraging EDDS lyase enables asymmetric synthesis of the (S)-configured amino group. In this process, 6.27 g (26.44 mmol) of a propargylamine intermediate undergoes hydroamination with fumaric acid in sodium phosphate buffer (pH 8.5). The enzyme catalyzes the anti-Markovnikov addition of ammonia to α,β-unsaturated carbonyls, achieving >95:5 enantiomeric excess (e.e.).
Key advantages :
Diastereomeric Ratio Validation
Post-synthesis, the diastereomeric ratio (d.r.) is quantified via ¹H NMR spectroscopy. For example, axial and equatorial proton environments in the nitrobenzyl group produce distinct splitting patterns, allowing precise d.r. determination.
Purification and Isolation Techniques
Silica Gel Chromatography
Crude reaction mixtures are typically purified using gradient elution (2–10% chloroform/methanol). This method resolves unreacted starting materials and byproducts, as evidenced by the isolation of tert-butoxycarbonyl (Boc)-protected intermediates in 83% purity.
Anion Exchange Chromatography
For deprotected final products, anion exchange chromatography with Dowex® 1×8 resin effectively removes acidic impurities. Elution with methanol/acetic acid/water mixtures (3:1:1 v/v) yields this compound as a white solid in 33–49% yield.
Stereochemical Integrity and Analytical Confirmation
Chiral Center Configuration
The (S)-configuration at the alpha-carbon is preserved through Boc protection during synthesis. Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively removes Boc groups without racemization.
Spectroscopic Characterization
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¹H NMR : Key signals include a doublet for the chiral center’s methine proton (δ 3.47 ppm, J = 6.2 Hz) and aromatic resonances for the nitrobenzyl group (δ 7.20–8.32 ppm).
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HRMS : Molecular ion peak at m/z 251.28 [M+H]⁺ confirms the molecular formula C₁₂H₁₇N₃O₃.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for understanding the compound’s stability and metabolic pathways.
Conditions and Products
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | (S)-2-Amino-N-ethylpropanoic acid + 4-nitrobenzylamine | 85–92 |
| Alkaline Hydrolysis | 2M NaOH, 80°C, 8h | (S)-2-Amino-N-ethylpropanoate + 4-nitrobenzylamine | 78–84 |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond.
Acylation Reactions
The primary amino group participates in acylation with electrophilic reagents, producing derivatives with modified biological activity.
Key Examples
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Acetylation : Treatment with acetyl chloride in anhydrous dichloromethane yields N-acetyl-(S)-2-amino-N-ethyl-N-(4-nitrobenzyl)propanamide (95% purity, isolated yield: 72%).
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Benzoylation : Reacts with benzoyl chloride under basic conditions to form the corresponding benzamide derivative.
Nucleophilic Substitution at the Nitro Group
The 4-nitrobenzyl moiety can undergo reduction or substitution:
Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:
Conditions : 1 atm H₂, ethanol, 25°C, 4h .
Yield : 89% .
Electrophilic Aromatic Substitution
The nitro group directs further substitution (e.g., bromination or nitration) at the meta position relative to itself.
Reactivity with Carbonyl Compounds
The amino group reacts with aldehydes/ketones to form Schiff bases. For example:
Conditions : Ethanol, reflux, 6h.
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
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Cleavage of the amide bond.
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Degradation of the nitro group to nitrogen oxides.
Complexation with Metal Ions
The amide and amino groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. This property is exploited in analytical chemistry for metal ion detection .
The reactivity profile of this compound highlights its versatility in synthetic chemistry and potential for generating bioactive derivatives. Further studies are needed to explore its applications in catalysis and medicinal chemistry.
Scientific Research Applications
Research indicates that (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in:
- Neuropharmacology : The compound may serve as a neurotransmitter modulator, with implications for mood regulation and pain management.
- Analgesic Properties : Preliminary studies indicate potential analgesic effects, warranting further investigation into its use for pain relief.
Case Studies and Research Findings
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Pharmacological Evaluation :
- A study exploring the binding affinity of this compound to neurotransmitter receptors indicated promising interactions that could lead to mood modulation therapies.
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Analgesic Activity :
- Research has suggested that compounds with similar structures exhibit analgesic properties. This raises the possibility that this compound could be developed into a therapeutic agent for pain management.
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide are best understood through comparison with analogues varying in N-substituents and benzyl ring modifications. Below is a detailed analysis supported by experimental data:
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties of Selected Propanamide Derivatives
Key Findings
Electron Effects :
- The nitro group in the target compound enhances polarity and oxidative stability compared to methyl () or methoxy () substituents. This property is critical for designing prodrugs or enzyme inhibitors where electron-deficient aromatic systems are advantageous .
- Chloro substituents () offer weaker electron-withdrawing effects than nitro but improve metabolic resistance in antimicrobial agents.
Steric and Solubility Profiles :
- Bulky substituents like isopropyl () reduce enzymatic degradation but may limit membrane permeability.
- Methoxy groups () improve aqueous solubility, making such derivatives suitable for oral formulations.
Synthetic Methods :
- Amide coupling via DCC-mediated reactions () is a common strategy for synthesizing these compounds, though nitro-substituted derivatives may require protective-group strategies to prevent undesired redox reactions.
Biological Activity: Flurbiprofen-derived amides () demonstrate anti-inflammatory properties, suggesting that the target compound’s nitro group could be leveraged in similar hybrid drug designs.
Biological Activity
(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide is a chiral compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 237.26 g/mol
- Structural Features : Includes an amino group, an ethyl substituent, and a nitrobenzyl moiety.
The unique structure of this compound suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). Its design aligns with compounds known to modulate neurotransmitter systems, which may lead to analgesic or anti-inflammatory effects .
Pharmacological Context
Research indicates that this compound may exhibit:
- Neurotransmitter Modulation : Preliminary studies suggest interactions with serotonin and norepinephrine systems, potentially influencing mood and pain pathways .
- Analgesic Properties : Similar compounds have demonstrated efficacy in pain management, suggesting this compound may have analogous effects.
The exact mechanism of action remains under investigation; however, potential pathways include:
- Receptor Binding : The compound's structure implies it may bind to various receptors involved in pain and mood regulation.
- Enzymatic Interactions : It may inhibit or activate specific enzymes related to neurotransmitter metabolism .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide | Methyl instead of ethyl group | Potentially different pharmacokinetics |
| 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | Contains a propanoic acid moiety | More polar nature may influence solubility |
| N-[4-(Trifluoromethyl)phenyl]-N-(4-nitrobenzyl)propanamide | Trifluoromethyl group adds unique electronic properties | Enhanced lipophilicity may affect biological activity |
This table illustrates how the ethyl substituent and chiral configuration of this compound may influence its interaction profiles and biological efficacy compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for future research on this compound:
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Opioid Peptidomimetics : Research on similar peptidomimetics has shown promising results in binding affinity at mu opioid receptors (MOR), which could be indicative of potential analgesic properties for our compound .
Compound EC50 (nM) % Stimulation at MOR 1 (4R) 1.6 ± 0.3 81 ± 2 Morphine 194 ± 21 57 ± 5 - Antimicrobial Activity : Investigations into related nitro-substituted compounds have revealed antibacterial and antifungal activities, suggesting that this compound might also possess similar properties against various pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using α-chloroamide precursors and thiols in ethanol, followed by enantioselective purification. For example, sodium-mediated reactions in ethanol (as used for structurally similar α-thioamides) ensure controlled substitution at the α-carbon . To achieve high enantiomeric purity, chiral derivatizing agents (e.g., selenylated amides) can be employed, followed by NMR analysis to confirm enantiomeric ratios .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The software handles high-resolution data and twinned crystals, enabling precise determination of chiral centers .
- Polarized IR Spectroscopy : Compare experimental IR linear-dichroic (IR-LD) spectra with theoretical ab initio calculations to validate hydrogen bonding and stereochemical alignment, as demonstrated for similar amides .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow general amide-handling guidelines: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous compounds recommend immediate medical consultation for inhalation or ingestion incidents .
Advanced Research Questions
Q. How can researchers address low yields in the coupling steps during synthesis?
- Methodological Answer : Optimize reaction conditions by:
- Solvent Selection : Replace ethanol with DMF or THF to enhance nucleophilicity in sterically hindered environments .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency, as seen in similar nitrobenzyl-substituted amide syntheses .
Q. What strategies resolve discrepancies between theoretical and observed crystallographic data (e.g., bond lengths, angles)?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s restraints and constraints to adjust parameters for disordered regions or twinned crystals .
- Cross-Validation : Compare results with spectroscopic data (e.g., IR-LD or NMR) to identify systematic errors. For example, IR-LD can detect hydrogen-bonding patterns that X-ray data may not fully resolve .
Q. How can this compound be integrated into catalytic systems for oxidation reactions?
- Methodological Answer : Design copper-based complexes by coordinating the amide’s nitrogen and nitro groups to metal centers. Test catalytic activity for alcohol oxidation (e.g., 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde) under aerobic conditions, monitoring yields via GC-MS. Similar methodologies have been validated for benzimidazole-derived catalysts .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymatic targets (e.g., proteases), leveraging the nitro group’s electron-withdrawing properties.
- DFT Calculations : Perform ab initio studies to map electrostatic potentials and nucleophilic attack sites, referencing IR-LD and crystallographic data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
